2-(3-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid
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Overview
Description
2-(3-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid is an organic compound with the molecular formula C12H21NO4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a cyclobutyl ring and an acetic acid moiety. This compound is often used in organic synthesis, particularly in the protection of amines during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Cyclobutyl Ring: The cyclobutyl ring is formed through a series of cyclization reactions involving appropriate precursors.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. The process typically includes the protection of the amino group, cyclization to form the cyclobutyl ring, and subsequent attachment of the acetic acid moiety under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as deprotected amines, oxidized acids, and substituted cyclobutyl derivatives.
Scientific Research Applications
2-(3-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein folding.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid involves the following steps:
Protection of Amino Groups: The Boc group protects the amino group from unwanted reactions during synthesis.
Cleavage of the Boc Group: The Boc group can be cleaved under acidic conditions, revealing the free amino group for further reactions.
Interaction with Molecular Targets: The free amino group can interact with various molecular targets, including enzymes and receptors, facilitating biochemical reactions and processes.
Comparison with Similar Compounds
Similar Compounds
2-(3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid: Similar structure but lacks the methyl group on the cyclobutyl ring.
2-(1-((tert-Butoxycarbonyl)amino)methyl)cyclopropyl)acetic acid: Contains a cyclopropyl ring instead of a cyclobutyl ring.
(S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid: Features an amino group on a propionic acid backbone.
Uniqueness
2-(3-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid is unique due to its specific combination of a Boc-protected amino group, a cyclobutyl ring, and an acetic acid moiety. This unique structure allows it to serve as a versatile intermediate in organic synthesis and peptide chemistry.
Properties
IUPAC Name |
2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-9-4-8(5-9)6-10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDUFLLXGZYFJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137628-75-0 |
Source
|
Record name | 2-[3-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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